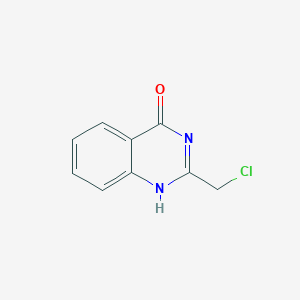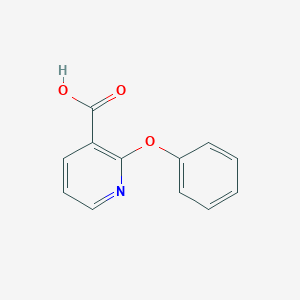
2-苯氧基烟酸
概述
描述
科学研究应用
2-Phenoxynicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenoxynicotinic acid involves the reaction of phenyl bromoacetic acid with pyridine. The specific steps include:
- Reacting phenyl bromoacetic acid with pyridine to generate phenyl bromoacetic acid.
- Further reactions to introduce the phenoxy group and form the final product .
Industrial Production Methods: Industrial production methods for 2-Phenoxynicotinic acid typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions: 2-Phenoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
作用机制
The mechanism of action of 2-Phenoxynicotinic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation . The compound may also exert its effects through free radical scavenging and metal chelating properties .
相似化合物的比较
- 2-Phenoxypyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 2-phenoxy-
- Nicotinic acid derivatives
Comparison: 2-Phenoxynicotinic acid is unique due to the presence of both phenoxy and nicotinic acid functional groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid derivatives, 2-Phenoxynicotinic acid may exhibit enhanced biological activities and different reactivity patterns due to the phenoxy group .
属性
IUPAC Name |
2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189097 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35620-71-4 | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2-phenoxynicotinic acid derivatives contribute to their anti-inflammatory activity?
A1: Research suggests that the presence of an unsubstituted phenyl or 4-pyridyl group, or a C-4 methoxy substituent on the terminal phenyl ring of 2-phenoxynicotinic acid hydrazides, is associated with moderate to high analgesic and anti-inflammatory activity. [] This structure-activity relationship insight suggests these specific substitutions are crucial for interacting with biological targets related to inflammation.
Q2: How does the anti-inflammatory activity of 2-phenoxynicotinic acid derivatives compare to traditional NSAIDs like diclofenac?
A2: Studies using the carrageenan-induced rat paw edema assay showed that certain arylidene-2-phenoxybenzoic acid hydrazides, a class of 2-phenoxynicotinic acid derivatives, exhibited significant reduction in rat paw edema, ranging from 17-58% at different time intervals. [] While this reduction is notable, it's generally considered moderate to good compared to the benchmark drug diclofenac, which demonstrated a 35-74% reduction in inflammation in the same assay. [] This suggests that while promising, further optimization of 2-phenoxynicotinic acid derivatives may be needed to achieve comparable efficacy to established NSAIDs.
Q3: Beyond their use as standalone anti-inflammatory agents, are there other potential applications for 2-phenoxynicotinic acid derivatives?
A4: Research highlights the ability of 2-phenoxynicotinic acid derivatives to act as covalent ligands for specific kinases. [] For instance, a bidentate binder incorporating a 2-phenoxynicotinic acid moiety was found to selectively and covalently modify JNK-1, a kinase involved in various cellular processes including inflammation and apoptosis. [] This suggests potential applications of these compounds as tools for studying kinase activity and as leads for developing novel therapeutics targeting specific kinases.
Q4: What spectroscopic techniques are commonly employed for the structural characterization of 2-phenoxynicotinic acid and its derivatives?
A5: Researchers rely on a combination of spectroscopic techniques to confirm the structure of synthesized 2-phenoxynicotinic acid derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. [] NMR provides detailed information about the arrangement of atoms within the molecule, FTIR helps identify functional groups present, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. These techniques combined offer a comprehensive understanding of the structure of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
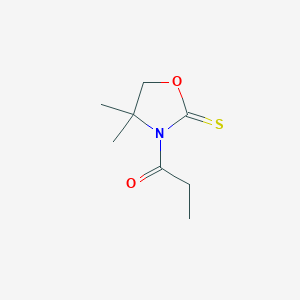
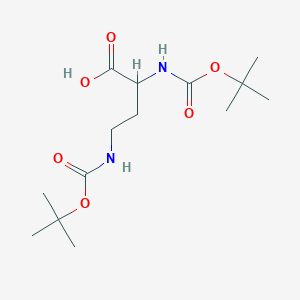
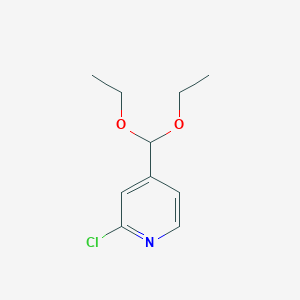
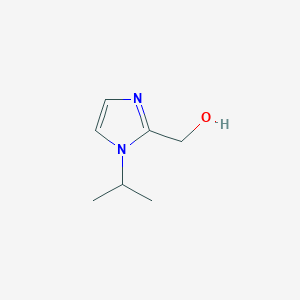
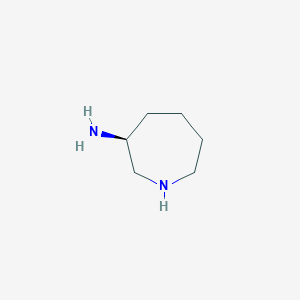
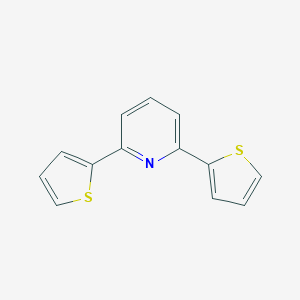
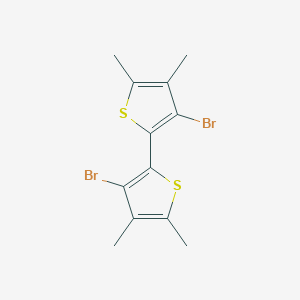
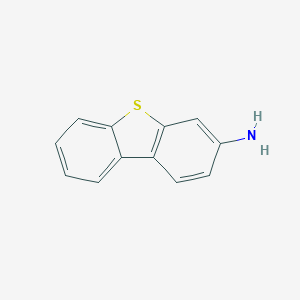
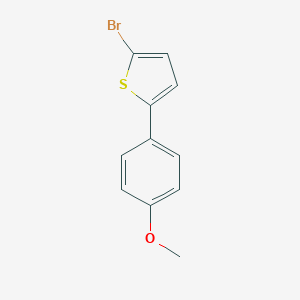
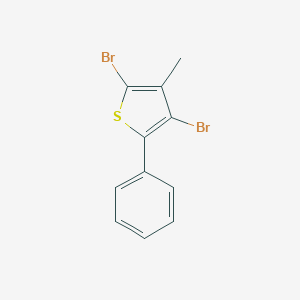
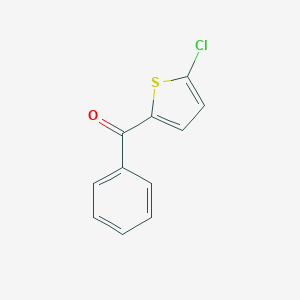
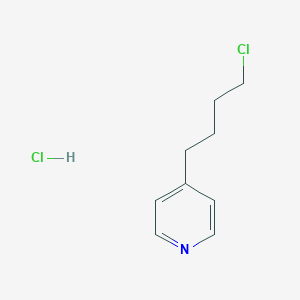
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
